

# What are the physicochemical properties of H-2-Nal-OH

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## Compound of Interest

Compound Name: H-2-Nal-OH

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An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Naphthyl)-L-alanine (**H-2-Nal-OH**)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

3-(2-Naphthyl)-L-alanine, commonly referred to as **H-2-Nal-OH**, is a synthetic, non-proteinogenic amino acid. Structurally, it is an analog of L-phenylalanine, featuring a larger, more hydrophobic naphthyl group in place of the phenyl ring. This modification imparts unique conformational properties, making it a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability, receptor affinity, and biological activity.<sup>[1]</sup> It is frequently used as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of the core physicochemical properties of **H-2-Nal-OH**, detailed experimental protocols for their determination, and a workflow diagram for a key analytical procedure.

## Physicochemical Properties

The key physicochemical data for **H-2-Nal-OH** are summarized in the table below. This information is critical for its application in synthesis, formulation, and analytical development.

Property	Value	Reference(s)
Synonyms	H-2-Nal-OH, (S)- $\alpha$ -Amino-2-naphthalenepropionic Acid, L-2-Naphthylalanine	[3][4][5][6]
CAS Number	58438-03-2	[3][4][5][7][8]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>2</sub>	[3][5][7][8]
Molecular Weight	215.25 g/mol	[3][5][6][8]
Appearance	White to off-white crystalline powder	[3][7][8][9]
Melting Point	240-244 °C (with decomposition)	[3][4][10]
Solubility	Slightly soluble in water; Soluble in 1 mol/L NaOH	[2][3][4][5][9][10]
Optical Rotation	$[\alpha]^{20}_D = -11^\circ$ (c=1, 1 mol/L HCl)	[4]
pKa (Predicted)	2.21 $\pm$ 0.30	[3]
logP (Calculated)	0.3 (XLogP3)	[6]

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **H-2-Nal-OH** are outlined below. These protocols are based on standard laboratory techniques for amino acid characterization.

### Melting Point Determination

The melting point of amino acids can be complicated by decomposition at high temperatures. [11][12] A standard method using a digital melting point apparatus is described, though advanced techniques like Fast Scanning Calorimetry (FSC) may be required for more precise values without decomposition.[13]

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.
- Procedure:
  - Ensure the **H-2-Nal-OH** sample is completely dry and finely powdered.
  - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
  - Place the capillary tube into the heating block of the apparatus.
  - For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate melting range.[\[14\]](#)
  - For the precise measurement, start with a new sample and heat to about 20 °C below the approximate melting point.
  - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[\[14\]](#)
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ). The melting range is  $T_1$ - $T_2$ .
  - Note any decomposition (e.g., charring, gas evolution), as is common for this compound.  
[\[3\]](#)[\[4\]](#)

## Aqueous Solubility Determination

This protocol determines the solubility of **H-2-Nal-OH** in an aqueous medium using the shake-flask method followed by concentration analysis.

- Apparatus: Analytical balance, shaker or agitator, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
- Procedure:
  - Add an excess amount of **H-2-Nal-OH** to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid should be clearly visible.

- Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[15]
- After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the remaining undissolved solid.
- Carefully withdraw a precise aliquot from the clear supernatant.
- Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the calibrated range of the analytical instrument.
- Determine the concentration of **H-2-Nal-OH** in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.

## pKa Determination by Potentiometric Titration

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of the ionizable carboxyl and amino groups.[16]

- Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.
- Reagents: 0.1 M **H-2-Nal-OH** solution, standardized 0.1 M HCl, standardized 0.1 M NaOH, standard pH buffers (4, 7, 10).
- Procedure:
  - Calibrate the pH meter using the standard buffers.
  - Pipette a known volume (e.g., 20 mL) of the 0.1 M **H-2-Nal-OH** solution into a beaker.[17]
  - If necessary for observing the first pKa, first titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH is below 2.0.[16][17]

- Using a fresh sample, titrate the **H-2-Nal-OH** solution with 0.1 M NaOH. Add small, precise increments (e.g., 0.3 mL) from the burette.[\[17\]](#)
- After each addition, stir the solution to ensure homogeneity and record the stable pH reading. Continue the titration until the pH reaches approximately 12.5.[\[16\]](#)
- Plot a titration curve of pH (y-axis) versus the equivalents of NaOH added (x-axis).
- The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa<sub>1</sub>) corresponds to the carboxyl group, and the second (pKa<sub>2</sub>) corresponds to the amino group.

## LogP (Octanol-Water Partition Coefficient) Determination

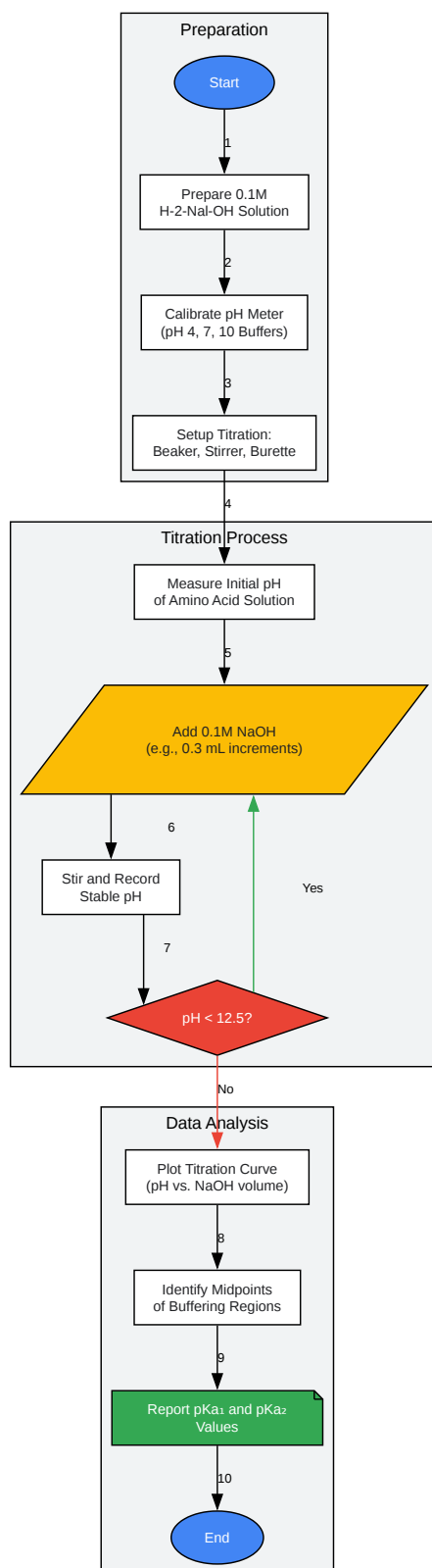
The shake-flask method is the classical approach for experimentally determining the LogP value, which measures the lipophilicity of a compound.[\[18\]](#)[\[19\]](#)

- Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).
- Reagents: n-Octanol (HPLC grade), purified water (buffered to a specific pH, e.g., 7.4, for LogD determination), **H-2-Nal-OH**.
- Procedure:
  - Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[\[20\]](#)
  - Prepare a stock solution of **H-2-Nal-OH** in the aqueous phase.
  - Add equal volumes of the pre-saturated n-octanol and the **H-2-Nal-OH** aqueous solution to a vial.
  - Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[\[21\]](#)

- Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
- Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.
- Determine the concentration of **H-2-Nal-OH** in each phase using a suitable analytical method like HPLC-UV.
- Calculate the partition coefficient (P) as:  $P = [\text{Concentration in Octanol}] / [\text{Concentration in Water}]$ .
- The LogP is the base-10 logarithm of the partition coefficient:  $\text{LogP} = \log_{10}(P)$ .

## Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the pKa of **H-2-Nal-OH** using potentiometric titration.



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Caption: Experimental workflow for pKa determination by potentiometric titration.

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